4-chloro-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine;dihydrochloride
Description
4-Chloro-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine dihydrochloride is a bicyclic heterocyclic compound featuring a pyrrolopyridine core substituted with a chlorine atom at position 4 and two hydrochloride counterions. Its molecular formula is C₇H₇ClN₂·2HCl (calculated molecular weight: 225.97 g/mol). The dihydrochloride salt enhances aqueous solubility, making it advantageous for pharmaceutical applications.
The compound’s structure combines a pyridine ring fused with a pyrrole moiety, which is common in bioactive molecules targeting kinases, receptors, or enzymes. Its InChI key (InChI=1S/C7H7ClN2/c8-6-1-2-10-7-4-9-3-5(6)7/h1-2,9H,3-4H2) highlights the chlorine substitution and bicyclic framework .
Structure
3D Structure of Parent
Properties
IUPAC Name |
4-chloro-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClN2.2ClH/c8-6-1-2-10-7-4-9-3-5(6)7;;/h1-2,9H,3-4H2;2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKEQDMFYONPBQP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CN=C2CN1)Cl.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9Cl3N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2241128-01-6 | |
| Record name | 4-chloro-5H,6H,7H-pyrrolo[3,4-b]pyridine dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
The synthesis of 4-chloro-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine;dihydrochloride typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the cyclization of a suitable precursor in the presence of a chlorinating agent. The reaction conditions often include elevated temperatures and the use of solvents such as dichloromethane or ethanol . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
4-chloro-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine;dihydrochloride undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced analogs, often involving the use of reducing agents such as sodium borohydride.
Substitution: The chlorine atom at the 4-position can be substituted with other nucleophiles, leading to a variety of substituted derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Chemistry
- Building Block for Heterocycles : This compound serves as a precursor for synthesizing more complex heterocyclic compounds. Its unique structure allows for modifications that lead to derivatives with varied properties.
Biology
- Enzyme Inhibition Studies : It has been investigated for its potential as an enzyme inhibitor, particularly in kinase inhibition. The mechanism involves binding to the ATP-binding site of kinases, modulating signaling pathways related to cell proliferation and survival .
Material Science
- Advanced Material Production : Used as an intermediate in organic synthesis, it contributes to the development of advanced materials with specific functional properties .
Case Studies
Mechanism of Action
The mechanism of action of 4-chloro-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine;dihydrochloride involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular signaling and function. The exact molecular targets and pathways involved can vary depending on the specific biological context and the compound’s structural modifications .
Comparison with Similar Compounds
Comparative Analysis with Analogous Compounds
Structural and Functional Variations
The table below summarizes key structural and physicochemical differences between the target compound and its analogs:
Key Differences and Implications
Substituent Position and Electronic Effects
- Chlorine at Position 4 (Target Compound) : The 4-chloro substitution creates steric and electronic effects distinct from other positional isomers. For example, 3-chloro analogs (CAS 1956367-19-3) may exhibit different binding affinities due to altered charge distribution .
- Trifluoromethyl at Position 2 (CAS 905273-59-8) : The CF₃ group’s strong electron-withdrawing nature increases metabolic stability but may reduce solubility compared to chlorine .
Salt Forms and Solubility
- The dihydrochloride form of the target compound enhances water solubility compared to monohydrochloride analogs (e.g., 3-fluoro derivative, CAS 1346808-65-8) .
- Unsubstituted dihydrochloride (CAS 147740-02-1) serves as a reference, highlighting how substituents like Cl or CF₃ modulate physicochemical properties .
Functional Group Additions
Biological Activity
4-Chloro-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine; dihydrochloride (CAS No. 2241128-01-6) is a heterocyclic compound with significant biological activity. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
- Molecular Formula : C7H9Cl2N2
- Molecular Weight : 227.51 g/mol
- Structure : The compound features a pyrrolo[3,4-b]pyridine core structure, with a chlorine substituent at the 4-position and two hydrochloride groups.
Pharmacological Activity
Recent studies have highlighted the biological activities of this compound, particularly in the fields of medicinal chemistry and pharmacology.
Antibacterial Activity
Research has demonstrated that derivatives of pyrrole compounds exhibit potent antibacterial properties. For instance, similar compounds have shown Minimum Inhibitory Concentration (MIC) values as low as 3.125 μg/mL against Staphylococcus aureus, indicating strong antibacterial efficacy compared to standard antibiotics like ciprofloxacin (MIC = 2 μg/mL) .
Antitumor Activity
In vitro studies have indicated that pyrrolo[3,4-b]pyridine derivatives possess antiproliferative effects against various human tumor cell lines. The growth inhibition (GI50) values range from nanomolar to micromolar concentrations, showcasing their potential as anticancer agents .
The biological activity of 4-chloro-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine; dihydrochloride is attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial cell wall synthesis or tumor cell proliferation.
- Receptor Modulation : It could modulate receptor activity linked to various signaling pathways in cells.
Case Study 1: Antibacterial Efficacy
A study evaluated the antibacterial properties of several pyrrole derivatives, including 4-chloro-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine. The results indicated that this compound exhibited significant activity against both Gram-positive and Gram-negative bacteria, making it a candidate for further development in antibiotic therapies .
Case Study 2: Anticancer Properties
In another investigation focused on cancer treatment, compounds based on the pyrrolo[3,4-b]pyridine structure were tested against multiple human cancer cell lines. The findings revealed that these compounds inhibited cell growth effectively at low concentrations, suggesting their potential utility in cancer therapy .
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | C7H9Cl2N2 |
| Molecular Weight | 227.51 g/mol |
| CAS Number | 2241128-01-6 |
| Antibacterial MIC (S. aureus) | 3.125 μg/mL |
| Anticancer GI50 Range | nM to μM |
Q & A
Basic Research Question
- Nuclear Magnetic Resonance (NMR) :
- Mass Spectrometry (MS) :
- High-resolution MS (HRMS) validates the molecular formula (e.g., [M+H]⁺ at m/z 189.05 for the free base) .
- HPLC-PDA :
How can researchers resolve discrepancies in biological activity data between in vitro enzyme assays and in vivo models using this compound?
Advanced Research Question
Methodological Approach :
- Pharmacokinetic Profiling : Measure plasma stability, protein binding, and metabolic clearance to identify bioavailability issues .
- Metabolite Identification : Use LC-MS/MS to detect active/inactive metabolites that may explain efficacy gaps .
- Dose Escalation Studies : Adjust dosing regimens in vivo to account for differences in tissue penetration or efflux pump activity .
What strategies are recommended for addressing low yields in the final hydrochloride salt formation during synthesis?
Advanced Research Question
Common Issues and Solutions :
- Impurity Interference : Pre-purify the free base via recrystallization (e.g., ethanol/water) before salt formation .
- Stoichiometric Mismatch : Titrate HCl addition using pH monitoring to ensure precise protonation of both amine sites .
- Solvent Selection : Use polar aprotic solvents (e.g., acetonitrile) to enhance salt crystallization efficiency .
What are the critical storage conditions to maintain the stability of this dihydrochloride salt?
Basic Research Question
- Temperature : Store at 2–8°C in airtight containers to prevent hygroscopic degradation .
- Light Sensitivity : Protect from UV exposure by using amber glass vials.
- Solubility Considerations : Prepare stock solutions in anhydrous DMSO (for in vitro assays) or sterile saline (for in vivo studies) to avoid hydrolysis .
How can computational chemistry predict the reactivity of this compound in nucleophilic substitution reactions?
Advanced Research Question
Methodology :
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to identify reactive sites (e.g., chlorine at position 4 as an electrophilic center) .
- Molecular Dynamics (MD) : Simulate solvent effects on reaction pathways (e.g., DMF vs. THF) to optimize substitution kinetics .
- In Silico SAR : Model interactions with biological targets (e.g., kinase active sites) to guide analog design .
When synthesizing analogs, how should protocols be adjusted to account for substituent effects on the pyrrolopyridine core?
Advanced Research Question
Key Adjustments :
- Electron-Withdrawing Groups (e.g., Cl, NO₂) : Increase reaction temperatures to overcome reduced nucleophilicity .
- Bulkier Substituents : Switch to bulkier bases (e.g., DBU) to prevent steric hindrance during cyclization .
- Polar Functional Groups : Use protecting groups (e.g., Boc for amines) to avoid side reactions during HCl salt formation .
Data Contradiction Analysis Example
Scenario : Conflicting cytotoxicity results in two independent studies.
Resolution Strategy :
Reagent Traceability : Verify the compound’s purity and synthetic batch (e.g., via COA from suppliers) .
Assay Conditions : Compare cell lines, incubation times, and solvent controls (e.g., DMSO toxicity thresholds).
Statistical Validation : Replicate experiments with larger sample sizes and blinded analysis .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
